REACTION_SMILES
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[Br:2][CH:3]([Br:4])[CH3:5].[Br:6][c:7]1[cH:8][cH:9][c:10]([CH2:13][CH3:14])[cH:11][cH:12]1.[CH2:15]([CH2:16][CH2:17][CH3:18])[Sn:19]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:24][CH2:25][CH2:26][CH3:27])[Cl:28].[CH3:36][CH2:37][O:38][C:39](=[O:40])[CH3:41].[F-:29].[K+:30].[Mg:1].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1>>[c:7]1([Sn:19]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:24][CH2:25][CH2:26][CH3:27])[cH:8][cH:9][c:10]([CH2:13][CH3:14])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Br)Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(Br)cc1
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Name
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CCCC[Sn](Cl)(CCCC)CCCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[Sn](Cl)(CCCC)CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[F-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Mg]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
|
product
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Smiles
|
CCCC[Sn](CCCC)(CCCC)c1ccc(CC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |